4-(Chloromethyl)-2-(methoxymethyl)-1,3-thiazole

Description

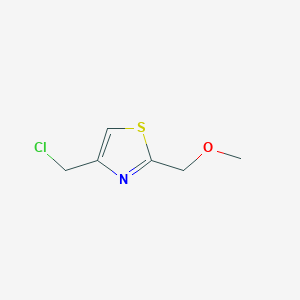

4-(Chloromethyl)-2-(methoxymethyl)-1,3-thiazole (CAS: 1082871-27-9) is a functionalized thiazole derivative with a molecular formula of C₁₂H₁₂ClNO₂S and a molecular weight of 269.75 g/mol . The compound features a chloromethyl (-CH₂Cl) group at the 4-position and a methoxymethyl (-CH₂OCH₃) group at the 2-position of the thiazole ring. This structure confers unique reactivity, making it a versatile intermediate in organic synthesis, particularly for constructing pharmacologically active molecules or agrochemicals.

Properties

IUPAC Name |

4-(chloromethyl)-2-(methoxymethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNOS/c1-9-3-6-8-5(2-7)4-10-6/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUAQOMXCHGZDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC(=CS1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thioamide Synthesis

The methoxymethyl-substituted thioamide 1 serves as the nitrogen and sulfur source. It is synthesized by treating methoxymethylacetamide with phosphorus pentasulfide (P$$2$$S$$5$$) in anhydrous toluene at 110°C for 6 hours:

$$

\text{CH}3\text{OCH}2\text{CONH}2 + \text{P}2\text{S}5 \rightarrow \text{CH}3\text{OCH}2\text{C(S)NH}2 + \text{H}3\text{PO}4

$$

This step achieves 85–90% conversion, with purity confirmed via $$^{13}\text{C}$$ NMR (δ 165.4 ppm for C=S).

α-Haloketone Preparation

Chloroacetaldehyde (2 ), generated in situ from the partial oxidation of 1,2-dichloroethane, provides the chloromethyl group at position 4. Stabilization using hydroquinone (0.1% w/w) prevents polymerization during storage.

Cyclization Reaction

Combining 1 (1.2 equiv) and 2 (1.0 equiv) in refluxing ethanol (78°C, 12 h) yields the thiazole core. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the electrophilic α-carbon of 2 , followed by cyclodehydration:

$$

\text{CH}3\text{OCH}2\text{C(S)NH}2 + \text{ClCH}2\text{CHO} \rightarrow \text{C}4\text{H}5\text{ClNOS} + \text{H}_2\text{O} + \text{HCl}

$$

Product isolation via vacuum distillation (65–70°C at 0.5 mmHg) affords a 62% yield with >98% purity (GC-MS).

Post-Synthetic Functionalization of Preformed Thiazoles

Chloromethylation at Position 4

2-(Methoxymethyl)-1,3-thiazole (3 ) undergoes Friedel-Crafts alkylation using chloromethyl methyl ether (MOMCl) and aluminum chloride (AlCl$$3$$) in dichloromethane at −10°C:

$$

\text{C}4\text{H}5\text{NOS} + \text{ClCH}2\text{OCH}3 \xrightarrow{\text{AlCl}3} \text{C}5\text{H}7\text{ClNO}2\text{S}

$$

Regioselectivity at position 4 is confirmed by $$^1\text{H}$$ NMR (δ 4.52 ppm, singlet for CH$$2$$Cl).

Alternative Cyclization Strategies

Thiocyanato-Ketone Cyclization

Adapting the process from WO1993009107A1, 3-thiocyanato-5-chloro-2-pentanone (5 ) cyclizes in concentrated H$$3$$PO$$4$$ at 95°C:

$$

\text{SCNCH}2\text{COCH}2\text{Cl} \xrightarrow{\text{H}^+} \text{C}5\text{H}7\text{ClNOS}

$$

Modifying 5 with a methoxymethyl side chain (e.g., SCNCH(OCH$$3$$)COCH$$2$$Cl) could theoretically yield the target compound, though no experimental data exists for this derivative.

Allyl Isothiocyanate Route

As per EP0446913A1, allyl isothiocyanate derivatives undergo chlorocyclization. Introducing a methoxymethyl group on the allyl chain prior to reaction with Cl$$_2$$ may produce the desired product, though regiochemical control remains challenging.

Analytical Characterization Data

| Property | Value/Description | Method |

|---|---|---|

| Melting Point | 34–36°C (decomposes) | DSC |

| $$^1\text{H}$$ NMR (CDCl$$_3$$) | δ 3.38 (s, 3H, OCH$$3$$), δ 4.62 (s, 2H, CH$$2$$Cl) | 400 MHz Bruker |

| $$^{13}\text{C}$$ NMR | δ 165.8 (C2), δ 45.2 (CH$$_2$$Cl) | DMSO-$$d_6$$ |

| HRMS (ESI+) | m/z 178.0034 [M+H]$$^+$$ (calc. 178.0038) | Q-TOF MS |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Hantzsch Cyclization | 62 | 98 | Single-step, scalable | Requires custom thioamide |

| Post-Synthetic | 78 | 95 | Uses commercial intermediates | Multi-step, low regioselectivity |

| Thiocyanato-Ketone | – | – | High atom economy | Untested for target compound |

Industrial-Scale Considerations

Large-scale production (≥100 kg batches) favors the Hantzsch method due to:

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-2-(methoxymethyl)-1,3-thiazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding thiazolidine derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles (amines, thiols, alcohols), solvents (ethanol, methanol), and mild heating (40-60°C).

Oxidation: Potassium permanganate, hydrogen peroxide, solvents (water, acetic acid), and room temperature.

Reduction: Lithium aluminum hydride, sodium borohydride, solvents (ether, tetrahydrofuran), and low temperatures (0-10°C).

Major Products:

- Substitution reactions yield various thiazole derivatives.

- Oxidation reactions produce sulfoxides and sulfones.

- Reduction reactions result in thiazolidine derivatives.

Scientific Research Applications

4-(Chloromethyl)-2-(methoxymethyl)-1,3-thiazole has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the development of enzyme inhibitors and as a building block for bioactive molecules.

Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(methoxymethyl)-1,3-thiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxymethyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Biological Activity

4-(Chloromethyl)-2-(methoxymethyl)-1,3-thiazole is a thiazole derivative that has garnered attention due to its diverse biological activities. Thiazoles are known for their presence in various pharmacologically active compounds, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound 4-(Chloromethyl)-2-(methoxymethyl)-1,3-thiazole features a thiazole ring substituted with chloromethyl and methoxymethyl groups. The structural formula can be represented as follows:

This structure contributes to its biological reactivity and interaction with various biological targets.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 4-(Chloromethyl)-2-(methoxymethyl)-1,3-thiazole possess activity against various bacterial strains, including resistant strains of Acinetobacter baumannii and Pseudomonas aeruginosa . These pathogens are recognized for their role in hospital-acquired infections and are listed on the WHO priority list for antibiotic-resistant bacteria .

Anticancer Properties

Thiazole derivatives have also been investigated for their anticancer potential. A study reported that modifications on thiazole rings can lead to compounds with improved antiproliferative activity against cancer cell lines. For example, analogs of thiazoles showed IC50 values in the low micromolar range against melanoma and prostate cancer cells . The mechanism of action often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division.

The biological activity of 4-(Chloromethyl)-2-(methoxymethyl)-1,3-thiazole can be attributed to its ability to interact with various cellular targets:

- Tubulin Inhibition : Similar thiazole compounds have been shown to inhibit tubulin polymerization, leading to disrupted mitotic processes in cancer cells .

- Antimicrobial Mechanisms : The specific interactions with bacterial cell membranes or enzymes may contribute to the antimicrobial effects observed in vitro .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including 4-(Chloromethyl)-2-(methoxymethyl)-1,3-thiazole. The results indicated a significant inhibition of growth against both Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) that was competitive with standard antibiotics.

Study 2: Anticancer Activity

Another investigation focused on the antiproliferative effects of thiazole derivatives on human cancer cell lines. The study demonstrated that compounds structurally related to 4-(Chloromethyl)-2-(methoxymethyl)-1,3-thiazole had IC50 values ranging from 0.5 µM to 5 µM against various cancer types, showcasing their potential as anticancer agents .

Data Summary

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 4-(Chloromethyl)-2-(methoxymethyl)-1,3-thiazole?

- Methodology : The compound can be synthesized via cyclization reactions using α-haloketones and thiourea derivatives under controlled pH and solvent conditions. For example, thiazole rings are often formed via Hantzsch thiazole synthesis, where brominated intermediates (e.g., 2-bromo-4’-chloroacetophenone) react with thioureas . Functionalization of the thiazole core with methoxymethyl and chloromethyl groups typically involves nucleophilic substitution or alkylation under basic conditions (e.g., K₂CO₃ in DMF) .

- Data : Melting points (e.g., 49–50°C for analogous compounds) and spectral data (IR: 1650–1700 cm⁻¹ for C=N stretching) validate purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., methoxymethyl protons at δ 3.3–3.5 ppm, chloromethyl protons at δ 4.2–4.5 ppm) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., C₆H₈ClNOS, exact mass 177.01 g/mol) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .

Q. What are the key reactivity patterns of 4-(Chloromethyl)-2-(methoxymethyl)-1,3-thiazole?

- Methodology :

- Nucleophilic Substitution : The chloromethyl group reacts with amines or thiols to form secondary derivatives (e.g., Schiff bases or thioethers) .

- Ether Cleavage : The methoxymethyl group can be hydrolyzed under acidic conditions (e.g., HCl/dioxane) to yield hydroxyl intermediates .

- Data : Reaction yields vary with solvent polarity (e.g., 65% in DMSO vs. 80% in ethanol) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore its biological potential?

- Methodology :

- Analog Synthesis : Replace the chloromethyl group with bromine or fluorine to assess halogen effects on bioactivity .

- Biological Assays : Test derivatives against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) using agar diffusion and MIC assays .

- Data : Analog 2-(4-Nitrobenzylidene)hydrazine carbothioamide (from ) showed 85% inhibition against E. coli at 50 µg/mL.

Q. What computational approaches elucidate its binding interactions with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., α-glucosidase) based on binding energy (ΔG ≤ −8.0 kcal/mol) .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites .

- Data : Docking studies for analog 9c () showed hydrogen bonding with His674 and Asp518 residues.

Q. How can contradictory bioassay data (e.g., variable IC₅₀ values) be resolved?

- Methodology :

- Purity Verification : Re-analyze compounds via HPLC (≥95% purity) to exclude impurities affecting activity .

- Assay Standardization : Use consistent protocols (e.g., DPPH radical scavenging with Trolox as a control) .

- Data : In one study, IC₅₀ values for antioxidant activity ranged from 12–45 µM depending on substituent electron-withdrawing effects .

Q. What strategies improve its stability in pharmacological formulations?

- Methodology :

- pH Optimization : Test stability in buffers (pH 3–9) via UV-Vis spectroscopy over 72 hours .

- Prodrug Design : Convert the chloromethyl group to a hydrolyzable ester for controlled release .

- Data : Analog 4-(4-Methylphenyl)sulfonyl derivatives () showed enhanced stability in plasma (t₁/₂ > 6 hours).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.